molecular formula C4H10N2 B13741430 Acetaldehyde, ethylhydrazone CAS No. 20487-02-9

Acetaldehyde, ethylhydrazone

Cat. No.: B13741430
CAS No.: 20487-02-9
M. Wt: 86.14 g/mol
InChI Key: ZVIGWRFKAYDBHV-UHFFFAOYSA-N
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Description

Acetaldehyde, ethylhydrazone (C$4$H${10}$N$2$) is a hydrazone derivative formed by the condensation of acetaldehyde (CH$3$CHO) with ethylhydrazine (C$2$H$5$NHNH$2$) . Hydrazones are characterized by the functional group R$1$R$2$C=NNR$3$R$4$, where this compound specifically features an ethyl group (C$2$H$_5$) attached to the hydrazine nitrogen. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and coordination chemistry due to its nucleophilic and chelating properties .

Synthesis typically involves refluxing acetaldehyde with ethylhydrazine in a solvent like ethanol or methanol, often with catalytic acetic acid . Its structure and reactivity are influenced by the electron-donating ethyl group, which modifies stability and solubility compared to simpler hydrazones.

Properties

IUPAC Name

N-(ethylideneamino)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2/c1-3-5-6-4-2/h3,6H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIGWRFKAYDBHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNN=CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30942661
Record name 1-Ethyl-2-ethylidenehydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30942661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20487-02-9
Record name Acetaldehyde, ethylhydrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020487029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethyl-2-ethylidenehydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30942661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetaldehyde, ethylhydrazone can be synthesized through the reaction of acetaldehyde with ethylhydrazine. The reaction typically occurs under mild conditions, often at room temperature, and may require a catalyst to proceed efficiently. The general reaction is as follows: [ \text{CH}_3\text{CHO} + \text{C}_2\text{H}_5\text{NHNH}_2 \rightarrow \text{CH}_3\text{CH=N-NH}_2\text{C}_2\text{H}_5 ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: This compound can be reduced to form ethylhydrazine and acetaldehyde. Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the ethylhydrazone group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: KMnO₄, H₂O₂, acidic or basic conditions.

    Reduction: LiAlH₄, sodium borohydride (NaBH₄), in anhydrous conditions.

    Substitution: Various nucleophiles under mild to moderate conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Ethylhydrazine and acetaldehyde.

    Substitution: Substituted hydrazones

Scientific Research Applications

Acetaldehyde, ethylhydrazone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of hydrazone formation and reactivity.

    Biology: Research involving this compound includes its effects on biological systems, particularly its role in oxidative stress and cellular damage.

    Medicine: This compound is investigated for its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: this compound is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of acetaldehyde, ethylhydrazone involves its interaction with various molecular targets. It can form hydrazones with carbonyl-containing compounds, which can then undergo further chemical transformations. The compound’s reactivity is largely due to the presence of the hydrazone group, which can participate in nucleophilic addition and substitution reactions. The pathways involved include the formation of intermediates that can lead to the production of various derivatives .

Comparison with Similar Compounds

Other Hydrazones

Hydrazones vary based on the aldehyde/ketone and hydrazine substituents. Key comparisons include:

Compound Formula Molecular Weight Key Properties Applications
Acetaldehyde, ethylhydrazone C$4$H${10}$N$_2$ 86.14 Higher lipophilicity (logP ~1.38 ), ethyl group enhances steric hindrance Organic synthesis, metal ligands
Acetaldehyde, methylhydrazone C$3$H$8$N$_2$ 72.11 Lower molecular weight, logP ~1.38 Intermediate in heterocycle synthesis
Phenylhydrazone derivatives Varies Varies Aromatic groups increase stability and conjugation Dyes, pharmaceuticals

Key Differences :

  • Stability : Aromatic hydrazones (e.g., phenyl derivatives) exhibit greater stability due to resonance, whereas aliphatic hydrazones like ethylhydrazone are more reactive .

Parent Aldehydes and Analogues

Acetaldehyde derivatives are compared below:

Compound Formula Boiling Point (°C) Toxicity (LD$_{50}$) Key Reactivity
Acetaldehyde CH$_3$CHO 20.2 1,930 mg/kg (rat) Forms hydrazones, oxidizes to acetic acid
Formaldehyde CH$_2$O -19 100 mg/kg (rat) High electrophilicity, crosslinks proteins
Propionaldehyde C$3$H$6$O 48 1,400 mg/kg (rat) Less volatile, forms stable hydrazones

Key Differences :

  • Toxicity: Acetaldehyde is less toxic than formaldehyde but more toxic than propionaldehyde.
  • Reactivity : Acetaldehyde’s smaller size allows faster nucleophilic additions compared to bulkier aldehydes. Ethylhydrazone retains acetaldehyde’s carbonyl reactivity but with modified kinetics due to the ethyl group .

Ketone Hydrazones

Ketone-derived hydrazones differ in steric and electronic properties:

Compound Formula Key Feature Example Application
2-Butanone, ethylhydrazone C$5$H${12}$N$_2$ Branched structure, higher logP (1.38) Polymer stabilizers
Acetophenone hydrazone C$8$H${10}$N$_2$ Aromatic ring enhances UV stability Photoresists, sensors

Key Differences :

  • Steric Effects: Ethylhydrazone (from acetaldehyde) has linear geometry, whereas ketone hydrazones (e.g., 2-butanone derivatives) exhibit branching, affecting substrate binding in catalytic applications .
  • Electronic Effects : Acetaldehyde-derived hydrazones are more electrophilic than ketone derivatives, favoring nucleophilic attacks .

Metabolic and Toxicological Insights

  • Acetaldehyde, a precursor to ethylhydrazone, is a genotoxic carcinogen (IARC Group 1) and a key metabolite of ethanol .
  • Enzymes like alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) metabolize acetaldehyde but show negligible activity toward hydrazones, suggesting ethylhydrazone may accumulate in biological systems .

Data Tables

Table 1: Physicochemical Properties of Selected Hydrazones

Compound Molecular Formula Molecular Weight logP Boiling Point (°C)
This compound C$4$H${10}$N$_2$ 86.14 ~1.38 Not reported
Acetaldehyde, methylhydrazone C$3$H$8$N$_2$ 72.11 ~1.38 Not reported
2-Butanone, ethylhydrazone C$5$H${12}$N$_2$ 100.16 1.38 Not reported

Table 2: Toxicity and Regulatory Status

Compound LD$_{50}$ (Rat) Carcinogenicity (IARC) Key Risks
Acetaldehyde 1,930 mg/kg Group 1 DNA adduct formation, hepatotoxicity
Formaldehyde 100 mg/kg Group 1 Respiratory irritation, carcinogen
This compound Not reported Not classified Potential hydrolysis to acetaldehyde

Biological Activity

Acetaldehyde, ethylhydrazone (C4H10N2) is a compound derived from the reaction of acetaldehyde and ethylhydrazine. This compound has garnered attention in various fields of biological research due to its potential pharmacological activities, including antibacterial, anticonvulsant, and antitumor properties. This article explores the biological activity of this compound, supported by case studies and detailed research findings.

This compound is synthesized through the condensation reaction between acetaldehyde and ethylhydrazine. The resulting compound exhibits unique chemical properties that contribute to its biological activities. The synthesis pathway is crucial for understanding how modifications can enhance its efficacy in various applications.

Biological Activities

1. Antibacterial Activity
Research has demonstrated that hydrazone derivatives, including this compound, exhibit significant antibacterial effects. A study indicated that such compounds inhibit bacterial growth by disrupting cellular processes and damaging bacterial membranes .

2. Anticonvulsant Effects
Hydrazones have been explored for their anticonvulsant properties. In vitro studies suggest that this compound may modulate neurotransmitter systems involved in seizure activity. The mechanism appears to involve the inhibition of certain ion channels, thereby stabilizing neuronal excitability .

3. Antitumor Potential
Recent investigations have highlighted the antitumor activity of hydrazone derivatives. This compound has shown promise in inhibiting the proliferation of cancer cells in vitro. The compound's ability to induce apoptosis in tumor cells may be linked to its interaction with specific cellular pathways involved in cell cycle regulation .

The biological activity of this compound can be attributed to several mechanisms:

  • Protein Interaction : Acetaldehyde can form adducts with proteins, potentially altering their function. This reactivity may lead to impaired enzyme activity and disrupted cellular signaling pathways .
  • Neurotransmitter Modulation : Acetaldehyde derivatives can influence neurotransmitter release and receptor activity in the central nervous system, contributing to their psychoactive effects .
  • Oxidative Stress Induction : The compound may induce oxidative stress in cells, leading to cellular damage and apoptosis in cancerous tissues .

Study 1: Antibacterial Efficacy

A comparative study evaluated the antibacterial effects of various hydrazones against Gram-positive and Gram-negative bacteria. This compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a therapeutic agent .

Study 2: Anticonvulsant Activity

In an animal model of epilepsy, administration of this compound resulted in a significant reduction in seizure frequency compared to the control group. The findings suggest that the compound may be effective in managing seizure disorders .

Study 3: Antitumor Activity

In vitro assays demonstrated that this compound significantly inhibited the growth of human cancer cell lines. The mechanism was linked to the induction of apoptosis through caspase activation pathways .

Research Findings Summary

Activity Mechanism Findings
AntibacterialDisruption of cell membranesSignificant inhibition against various bacterial strains
AnticonvulsantModulation of neurotransmitter systemsReduced seizure frequency in animal models
AntitumorInduction of apoptosisInhibition of cancer cell proliferation

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for preparing acetaldehyde ethylhydrazone, and how can reaction efficiency be validated?

  • Methodological Answer : Acetaldehyde ethylhydrazone is synthesized via nucleophilic addition of ethylhydrazine to acetaldehyde. The reaction typically occurs in ethanol under reflux, with stoichiometric control to minimize side products like oligomers . Post-synthesis purification involves vacuum distillation or recrystallization. Validation includes nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and gas chromatography (GC) to assess purity. Reaction efficiency can be quantified using yield calculations and kinetic studies under varying pH and temperature conditions .

Q. Which spectroscopic techniques are most effective for characterizing acetaldehyde ethylhydrazone’s electronic and structural properties?

  • Methodological Answer : Core-level spectroscopy, such as X-ray absorption near-edge structure (XANES) at carbon and nitrogen K-edges, provides insights into electronic transitions (e.g., 1s→π* or σ* excitations) . Infrared (IR) spectroscopy identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹), while mass spectrometry (MS) confirms molecular weight and fragmentation patterns. For crystallographic analysis, single-crystal X-ray diffraction is preferred, though challenges in crystal growth may necessitate alternative methods like powder diffraction .

Q. How can acetaldehyde ethylhydrazone be quantified in complex mixtures, and what are the limitations of current methods?

  • Methodological Answer : Derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by high-performance liquid chromatography (HPLC) is a standard method, with UV detection at 360 nm . However, discrepancies arise when comparing results from proton-transfer-reaction mass spectrometry (PTR-MS), which may overestimate concentrations due to interference from isobaric compounds . Calibration with authentic standards and cross-validation using multiple techniques (e.g., GC-MS) are critical to mitigate errors .

Advanced Research Questions

Q. How should researchers address contradictions between experimental adsorption data and modeled parameters for acetaldehyde ethylhydrazone?

  • Methodological Answer : Adsorption parameters (e.g., Langmuir isotherm constants) derived from experimental data may deviate from theoretical models due to polymerization side reactions or heterogeneous surface interactions . To resolve discrepancies, iterative optimization algorithms (e.g., nonlinear least-squares fitting) should be applied to experimental adsorption-desorption curves. Sensitivity analysis can identify dominant variables (e.g., temperature, solvent polarity) affecting adsorption kinetics .

Q. What analytical challenges arise in detecting trace levels of acetaldehyde ethylhydrazone in biological or environmental samples?

  • Methodological Answer : Low volatility and matrix interference complicate trace analysis. Solid-phase microextraction (SPME) coupled with GC-MS improves sensitivity (detection limits ~0.1 ppb), but requires derivatization for polar metabolites . Biomarker studies face additional hurdles, such as distinguishing endogenous acetaldehyde derivatives from exogenous ethylhydrazone adducts. Isotope dilution mass spectrometry using ¹³C-labeled analogs enhances specificity .

Q. How does the reactivity of acetaldehyde ethylhydrazone influence experimental design in kinetic studies?

  • Methodological Answer : Acetaldehyde ethylhydrazone is prone to hydrolysis under acidic conditions and may undergo uncontrolled polymerization in the presence of trace metals or oxidizing agents . Kinetic studies should employ inert atmospheres (e.g., nitrogen) and chelating agents (e.g., EDTA) to stabilize the compound. Real-time monitoring via stopped-flow spectroscopy or microfluidic reactors minimizes decomposition during data collection .

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